REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](S(C)=O)[C:5]([C:11]#[N:12])=[C:4]([S:13][CH3:14])[N:3]=1.O.[NH2:16][NH2:17]>C(#N)C>[NH2:1][C:2]1[N:7]=[C:6]([NH:16][NH2:17])[C:5]([C:11]#[N:12])=[C:4]([S:13][CH3:14])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)S(=O)C)C#N)SC
|
Name
|
|
Quantity
|
0.8 mmol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
gave to white solid
|
Type
|
CUSTOM
|
Details
|
No further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C(=N1)NN)C#N)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |